4,9(11)-PREGNADIEN-3,20-DIONE
Overview
Description
4,9(11)-PREGNADIEN-3,20-DIONE is a steroidal compound that belongs to the class of pregnadienes. It is characterized by its unique structure, which includes two double bonds at positions 4 and 9(11) and keto groups at positions 3 and 20. This compound is of significant interest in various fields of scientific research due to its biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 17-Acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is the corticosteroid hormone . Corticosteroid hormones play a crucial role in a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
The compound interacts with its targets by acting as a hormone . Hormones are chemical messengers that bind to specific receptors on the cells, triggering a cascade of biochemical reactions within the cell . .
Biochemical Pathways
The compound affects the biochemical pathways associated with the corticosteroid hormone . These pathways involve a series of reactions that regulate various physiological processes, including immune response, metabolism, inflammation, and stress response . The downstream effects of these pathways depend on the specific cells and tissues involved.
Pharmacokinetics
Like other corticosteroid hormones, it is expected to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of physiological processes regulated by corticosteroid hormones . These effects could include modulation of immune response, regulation of metabolism, reduction of inflammation, and response to stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9(11)-PREGNADIEN-3,20-DIONE typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of 4,9(11)-pregnadien-3β-ol-20-one using reagents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,9(11)-PREGNADIEN-3,20-DIONE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different steroidal alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the keto positions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
4,9(11)-PREGNADIEN-3,20-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying steroidal chemistry.
Biology: Investigated for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of hormonal disorders and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
4,9(11)-Pregnadien-3β-ol-20-one: A precursor in the synthesis of 4,9(11)-PREGNADIEN-3,20-DIONE.
4,9(11)-Pregnadien-3,20-diol: A reduced form with hydroxyl groups instead of keto groups.
This compound derivatives: Various substituted derivatives with different functional groups.
Uniqueness
This compound is unique due to its specific double bond configuration and keto groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Properties
IUPAC Name |
17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMRSLFWMMCAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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